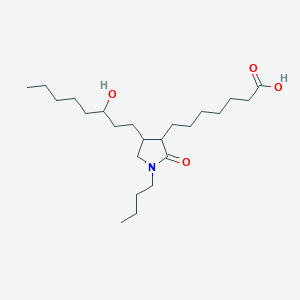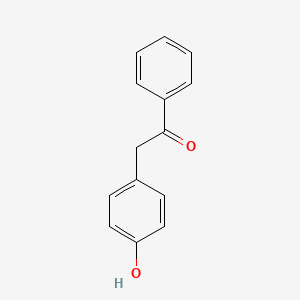
2-(4-Hydroxyphenyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-1-phenylethanone is an organic compound that belongs to the class of phenolic ketones. It is characterized by the presence of a hydroxyl group attached to a phenyl ring and a ketone group attached to another phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1-phenylethanone typically involves the condensation reaction between 4-hydroxybenzaldehyde and acetophenone. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. For instance, the use of sulfuric acid as a catalyst can facilitate the reaction at elevated temperatures, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxyphenyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-1-phenylethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage. Additionally, the compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyacetophenone: Similar structure but lacks the additional phenyl ring.
4-Hydroxybenzophenone: Contains a similar hydroxyl group but has a different arrangement of the phenyl rings.
2-Hydroxyacetophenone: Similar structure but with the hydroxyl group in a different position.
Uniqueness
2-(4-Hydroxyphenyl)-1-phenylethanone is unique due to the presence of both a hydroxyl group and a ketone group attached to separate phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6420-90-2 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1-phenylethanone |
InChI |
InChI=1S/C14H12O2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 |
Clé InChI |
VCWCUMTYRJJXHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


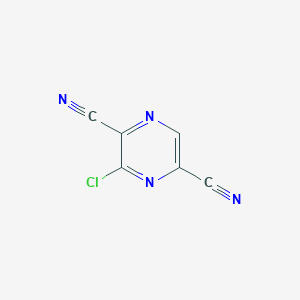
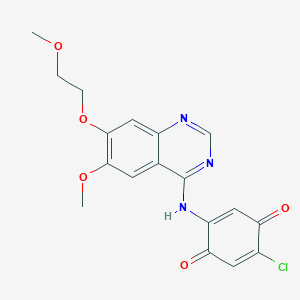
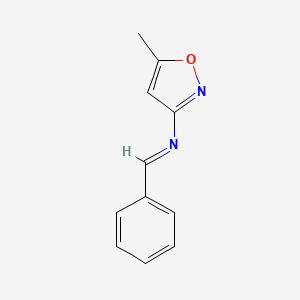
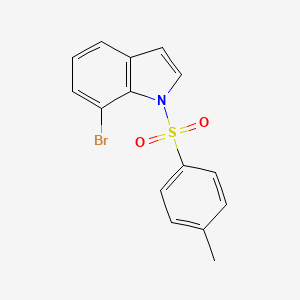
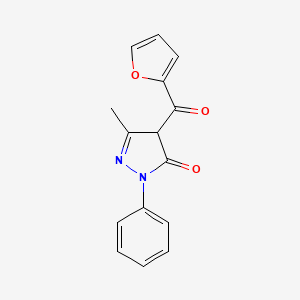
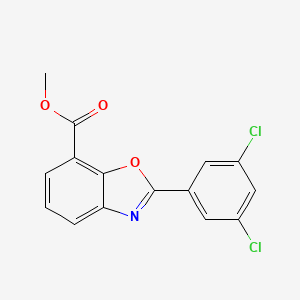

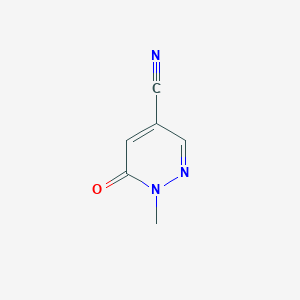
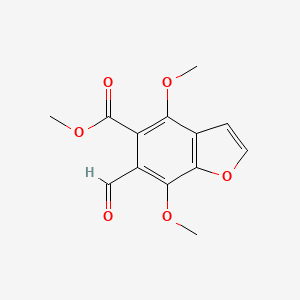


![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
